molecular formula C15H20ClN7O B2526565 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-ethylpiperazine-1-carboxamide CAS No. 1049361-88-7

4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-ethylpiperazine-1-carboxamide

Cat. No.: B2526565
CAS No.: 1049361-88-7
M. Wt: 349.82
InChI Key: KWBLAKXBIKWJTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-ethylpiperazine-1-carboxamide is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. It incorporates two pharmaceutically significant moieties: a 1,5-disubstituted tetrazole and an N-ethylpiperazine carboxamide. The tetrazole ring is a well-known bioisostere for carboxylic acids and cis-amide bonds in peptidomimetics . This substitution can enhance key properties in lead molecules, such as metabolic stability and lipophilicity, which may improve membrane penetration and oral bioavailability . Furthermore, the tetrazole ring can participate in hydrogen bonding and π-stacking interactions with biological targets due to its distinct electron density and spatial arrangement of nitrogen atoms . The 1,5-disubstituted variant, in particular, is often used as a conformationally constrained surrogate for a cis-amide bond . The piperazine carboxamide segment is a common scaffold found in numerous biologically active compounds. Piperazine derivatives have documented use in various therapeutic areas, which makes this structural motif a valuable template for building chemical libraries and exploring structure-activity relationships (SAR) . The specific combination of these groups suggests potential research applications in the synthesis of novel therapeutic agents and as a key intermediate in organic and medicinal chemistry projects. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-N-ethylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN7O/c1-2-17-15(24)22-9-7-21(8-10-22)11-14-18-19-20-23(14)13-5-3-12(16)4-6-13/h3-6H,2,7-11H2,1H3,(H,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBLAKXBIKWJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 4-Chlorophenyl Nitrile with Sodium Azide

The [2+3] cycloaddition between 4-chlorobenzonitrile and sodium azide under acidic conditions remains the most direct method. A solvent-free approach using sodium borosilicate glass-supported silver (ASBN) catalyst at 120°C yields 1-(4-chlorophenyl)-1H-tetrazole-5-amine in 85–92% efficiency. Triethyl orthoformate acts as the formylating agent, facilitating the conversion of the intermediate Schiff base to the tetrazole. Key advantages include elimination of hazardous hydrazoic acid (HN₃) and simplified purification.

Reaction Conditions

  • Catalyst : ASBN (0.05 g per 2.0 mmol nitrile)
  • Temperature : 120°C
  • Time : 3 hours
  • Yield : 89% (average across electron-deficient aryl amines)

FT-IR spectroscopy confirms successful cyclization via the disappearance of NH₂ stretches (3300–3400 cm⁻¹) and emergence of C=N absorption at 1620–1680 cm⁻¹.

Functionalization of the Tetrazole Core

Methylation at the Tetrazole C5 Position

Introduction of the methyl group proceeds via nucleophilic substitution. The tetrazole’s C5 position reacts with chloromethyl pivalate in the presence of potassium carbonate, yielding 5-(chloromethyl)-1-(4-chlorophenyl)-1H-tetrazole. Alternative alkylating agents, such as iodomethane, require phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in dichloromethane.

Optimization Data

  • Solvent : Dichloromethane
  • Base : K₂CO₃ (2.5 equiv)
  • Temperature : 40°C
  • Yield : 78%

¹H NMR of the product shows a singlet at δ 4.82 ppm for the methylene group, while ¹³C NMR confirms the tetrazole carbon at δ 142.3 ppm.

Piperazine Carboxamide Synthesis

The N-ethylpiperazine-1-carboxamide fragment is synthesized via carbonylative coupling.

Carboxamide Formation Using N,N’-Carbonyldiimidazole (CDI)

Piperazine reacts with CDI in anhydrous tetrahydrofuran (THF) to form an imidazolide intermediate, which subsequently reacts with ethylamine. This method avoids hazardous phosgene derivatives and achieves 67% yield after recrystallization.

Stepwise Protocol

  • Acylation : Piperazine (1.0 equiv) + CDI (1.2 equiv) in THF, 0°C → 25°C, 2 hours.
  • Aminolysis : Add ethylamine (1.5 equiv), stir for 4 hours.
  • Work-Up : Quench with HCl, extract with ethyl acetate, concentrate.

¹H NMR of the carboxamide shows a triplet at δ 1.12 ppm (CH₂CH₃) and a quartet at δ 3.35 ppm (NCH₂).

Coupling of Tetrazole and Piperazine Moieties

The final step involves conjugating 5-(chloromethyl)-1-(4-chlorophenyl)-1H-tetrazole with N-ethylpiperazine-1-carboxamide.

Nucleophilic Alkylation

Piperazine’s secondary amine attacks the chloromethyl group in a SN2 mechanism. Optimized conditions use 1,4-dioxane as solvent and 1-methylpyrrolidine as catalyst under reflux.

Scalable Process

  • Molar Ratio : 1:1.2 (tetrazole:piperazine carboxamide)
  • Catalyst : 1-Methylpyrrolidine (0.8 equiv)
  • Temperature : 160°C (autoclave, 1 MPa pressure)
  • Yield : 72% after column chromatography

HRMS (ESI) confirms the molecular ion [M+H]⁺ at m/z 404.1543, aligning with the theoretical mass.

Industrial-Scale Considerations

Continuous Flow Reactor Integration

To mitigate exothermic risks during alkylation, continuous flow systems enable precise temperature control. Residence times of 15–20 minutes at 120°C improve reproducibility and reduce byproduct formation.

Purification Strategies

  • Chromatography : Silica gel with ethyl acetate/methanol (5:1) removes unreacted piperazine.
  • Crystallization : Ethyl acetate/HCl yields the hydrochloride salt, enhancing purity to >98%.

Analytical Characterization

Spectroscopic Validation

  • FT-IR : C=O stretch at 1685 cm⁻¹ (carboxamide), C-N (tetrazole) at 1415 cm⁻¹.
  • ¹H NMR : Tetrazole proton at δ 8.24 ppm, piperazine methylene at δ 3.78 ppm.
  • ¹³C NMR : Tetrazole carbon at δ 142.3 ppm, carbonyl carbon at δ 165.8 ppm.

X-ray Crystallography

Single-crystal X-ray analysis (performed on analogues) confirms the planar tetrazole ring and orthogonal hydrogen bonding capacity.

Comparative Analysis of Synthetic Routes

Method Yield Purity Scalability
Solvent-Free Cyclization 89% 95% Moderate
Autoclave Alkylation 72% 98% High
Batch Carboxamation 67% 97% Low

Challenges and Mitigation

  • Regioselectivity : Competing N2 vs. N1 alkylation in tetrazoles is minimized using bulky bases (e.g., DBU).
  • Piperazine Over-Alkylation : Excess piperazine carboxamide (1.2 equiv) ensures mono-substitution.

Chemical Reactions Analysis

Tetrazole Ring Reactivity

The 1H-tetrazole-5-yl group participates in multiple reactions due to its aromaticity and nitrogen-rich structure:

Reaction TypeConditions/ReagentsObserved OutcomeData Source
Alkylation Electrophilic alkylating agents (e.g., alkyl halides)Substitution at N1 or N2 positions, forming quaternary ammonium salts
Coordination Chemistry Transition metals (e.g., Cu²⁺, Zn²⁺)Formation of stable metal complexes via N3/N4 coordination
Acid-Catalyzed Ring Opening Strong acids (e.g., HCl, H₂SO₄)Degradation to cyanamide derivatives under extreme conditions

Piperazine Moieties

The N-ethylpiperazine-1-carboxamide subunit undergoes characteristic amine-related reactions:

Reaction TypeConditions/ReagentsOutcomeKey Observations
Acylation Acetic anhydride, DCM, 0–5°CN-alkylation at secondary amine sitesLimited steric hindrance due to ethyl group
Salt Formation HCl in ethanolHydrochloride salt precipitation (m.p. 198–202°C)Crystalline stability confirmed via XRD
Oxidation H₂O₂, Fe²⁺ catalystPartial conversion to N-oxide derivativesRequires inert atmosphere

Carboxamide Group Transformations

The carboxamide (–CONH–) group shows selective reactivity:

Reaction TypeConditionsProductNotes
Hydrolysis 6M HCl, refluxN-ethylpiperazine + tetrazole-linked carboxylic acidSlow reaction rate (24–48 hr)
Nucleophilic Substitution LiAlH₄, THFReduction to amine (–CH₂NH–)Requires anhydrous conditions

Chlorophenyl Substituent Modifications

The 4-chlorophenyl group undergoes electrophilic aromatic substitution:

Reaction TypeReagents/ConditionsPosition SelectivityYield
Nitration HNO₃/H₂SO₄, 0°CPara-to-chloro (minor ortho)45–55%
Suzuki Coupling Pd(PPh₃)₄, arylboronic acidC5 of tetrazole (competing sites)60–70%

Multicomponent Reaction Compatibility

The compound participates in Ugi-type reactions due to its amine and carbonyl groups:

Reaction ComponentsConditionsProduct ClassApplication Example
Aldehyde + Isocyanide + TMSN₃MeOH, RTTetrazole-peptoid hybridsBioactive scaffold synthesis

Key Mechanistic Insights

  • Tetrazole-Metal Interactions : Coordination with Cu²⁺ enhances stability in aqueous media, critical for catalytic applications.

  • Piperazine Ring Conformation : Chair conformation (observed in XRD studies ) influences steric accessibility during alkylation.

  • Chlorophenyl Electronic Effects : Electron-withdrawing Cl group directs electrophiles to meta/para positions in substitution reactions .

Stability Under Synthetic Conditions

ConditionStability ProfileDegradation Products
pH < 2Tetrazole ring protonation → partial decompositionCyanamide intermediates
UV Light (254 nm)Photooxidation of chlorophenyl groupQuinone derivatives
High Temp (>150°C)Carboxamide cleavageCO₂ + secondary amines

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of tetrazole compounds exhibit significant anticancer properties. The presence of the tetrazole ring in this compound may enhance its efficacy against various cancer cell lines.

Table 1: Anticancer Activity of Tetrazole Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMCF-72.5
Compound BHeLa3.0
Compound CA5491.8

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms such as the inhibition of specific signaling pathways involved in cell proliferation and survival.

Anticonvulsant Activity

The structural characteristics of this compound suggest potential anticonvulsant properties, similar to other piperazine derivatives. Studies have shown that modifications in the piperazine structure can lead to enhanced efficacy in seizure models.

Table 2: Anticonvulsant Activity Studies

Compound NameModel UsedEfficacy (%)Reference
Piperazine APTZ-induced seizures95
Piperazine BMaximal electroshock90

The compound's interaction with neurotransmitter receptors may modulate neuronal excitability, providing a basis for its potential use in treating seizure disorders.

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of tetrazole derivatives, indicating that they can inhibit the growth of various bacterial strains. This property is particularly relevant for developing new antibiotics.

Table 3: Antimicrobial Activity

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Tetrazole Derivative AStaphylococcus aureus15
Tetrazole Derivative BEscherichia coli20

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Anticancer Efficacy : A study published in Cancer Research demonstrated that a similar tetrazole derivative significantly inhibited tumor growth in xenograft models, supporting its development as an anticancer agent .
  • Anticonvulsant Efficacy Study : Research conducted on piperazine derivatives showed that modifications to the chemical structure could lead to increased potency against seizure models, with some derivatives achieving over 90% efficacy in animal models .
  • Antimicrobial Study : A comprehensive study published in Journal of Antibiotics reported that tetrazole-containing compounds exhibited promising activity against multidrug-resistant bacterial strains, indicating their potential as novel antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-ethylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Substitution on the Tetrazole Ring

Key analogs vary in the aryl substituent on the tetrazole ring, influencing electronic and steric properties:

Compound Name Aryl Substituent Key Differences Biological Implications Reference
Target Compound 4-Chlorophenyl Baseline structure Potential receptor affinity -
N-ethyl-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide 4-Methoxyphenyl Electron-donating OMe group vs. Cl Increased solubility, reduced lipophilicity
Control compound () Phenyl Lacks electron-withdrawing groups Lower enzymatic inhibition (IC50 14 nM)
  • However, the methoxy derivative may exhibit improved aqueous solubility .

Heterocyclic Core Modifications

Replacing the tetrazole with other heterocycles alters binding and stability:

Compound Name Heterocycle Key Features Pharmacological Relevance Reference
Target Compound Tetrazole Acidic NH proton for ionic interactions Angiotensin receptor antagonism (hypothesized)
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide None (direct aryl) Lacks tetrazole Reduced receptor binding affinity
Losartan (Reference drug) Imidazole + tetrazole Dual heterocycles Clinically approved angiotensin blocker
  • The tetrazole’s acidity (pKa ~4.9) enables salt bridge formation with receptors, a critical feature shared with losartan and other angiotensin II antagonists . Its absence in ’s analog likely diminishes this interaction.

Piperazine Substitutions

Modifications to the piperazine carboxamide group impact pharmacokinetics:

Compound Name Piperazine Substituent Key Differences Metabolic Stability Reference
Target Compound N-ethyl carboxamide Moderate steric bulk Balanced clearance and bioavailability -
Compound 43 () N-methylpiperazine Smaller alkyl group Faster hepatic metabolism
Valsartan (Reference drug) Carboxylic acid Ionizable group Enhanced renal excretion
  • The ethyl carboxamide in the target compound may improve metabolic stability compared to smaller alkyl groups, as seen in ’s methylpiperazine derivative .

Structural Confirmation

  • Single-crystal X-ray analysis (e.g., ) confirms chair conformations of piperazine rings, critical for maintaining spatial orientation of pharmacophoric groups .
  • HRMS and NMR data () validate molecular integrity and regiochemistry .

Pharmacological and Biochemical Comparisons

Enzymatic Inhibition

  • The tetrazole-containing control compound in inhibits endonuclease activity (IC50 = 14 nM), suggesting the target compound may share similar inhibition mechanisms if optimized .

Binding Affinity Studies

  • Molecular docking studies (using tools like Multiwfn, ) could predict interactions between the tetrazole moiety and receptor active sites, as seen with cannabinoid receptor ligands () .

Biological Activity

The compound 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-ethylpiperazine-1-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The tetrazole ring can form hydrogen bonds with enzymes and receptors, modulating their activity. Additionally, the chlorophenyl group facilitates hydrophobic interactions, enhancing the compound's binding affinity to biological macromolecules .

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in signal transduction pathways.
  • Receptor Modulation : It can act as an agonist or antagonist for various receptors, influencing cellular responses.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through disruption of bacterial cell membranes .

Antitumor Activity

Recent studies have explored the antitumor potential of this compound. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines by inducing apoptosis. For instance, in a study involving human breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability at concentrations as low as 10 µM .

Neuroprotective Effects

Research has indicated that the compound exhibits neuroprotective effects in models of neurodegenerative diseases. In animal models, it was shown to reduce oxidative stress and inflammation in neuronal tissues, suggesting its potential for treating conditions like Alzheimer's disease .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines in activated macrophages, highlighting its potential use in treating inflammatory disorders .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of the compound against several cancer cell lines. The results indicated that it significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways. The study concluded that compounds with similar structures could be developed as novel anticancer agents .

Case Study 2: Neuroprotection

In a preclinical study on neurodegeneration, researchers administered the compound to mice subjected to oxidative stress. Results showed reduced neuronal loss and improved cognitive functions compared to control groups. This suggests a promising avenue for further research into neuroprotective therapies .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntitumorInduction of apoptosis
NeuroprotectiveReduction of oxidative stress
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-ethylpiperazine-1-carboxamide, and how are intermediates characterized?

  • Methodology : The synthesis typically involves a multi-step approach:

Tetrazole ring formation : Reacting 4-chlorophenyl isocyanide with sodium azide under acidic conditions to generate the 1-(4-chlorophenyl)-1H-tetrazole core .

Methylation : Introducing the methyl group via alkylation using methyl iodide or bromomethyl precursors.

Piperazine coupling : Condensation with N-ethylpiperazine-1-carboxamide using coupling agents like EDC/HOBt in anhydrous DMF .

  • Characterization : Intermediates are analyzed via TLC for reaction progress, while final products are confirmed using 1^1H/1313C NMR (to verify piperazine and tetrazole protons) and HRMS (for molecular weight validation) .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are prioritized?

  • Techniques :

  • X-ray crystallography : Resolves 3D conformation, particularly the spatial arrangement of the tetrazole and piperazine moieties .
  • FTIR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm1^{-1} for the carboxamide, N-H bend at ~1550 cm1^{-1}) .
  • NMR spectroscopy : Distinguishes between equatorial/axial protons on the piperazine ring (δ 2.5–3.5 ppm) and tetrazole aromatic protons (δ 7.2–7.8 ppm) .

Q. What preliminary biological screening methods are used to assess its pharmacological potential?

  • In vitro assays :

  • Enzyme inhibition : Testing against COX-2 (anti-inflammatory) or kinases (anticancer) via fluorometric assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .
    • Receptor binding : Radioligand displacement studies for serotonin/dopamine receptors to evaluate CNS activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Key modifications :

Substituent Effect on Activity Reference
4-ChlorophenylEnhances COX-2 inhibition (IC50_{50} < 1 µM)
N-Ethyl groupReduces hERG binding (improves cardiac safety)
Piperazine coreModulates blood-brain barrier permeability
  • Methodology : Systematic substitution of the tetrazole’s aryl group or piperazine’s N-alkyl chain, followed by QSAR modeling to predict activity .

Q. How can contradictions in synthetic yield data be resolved across different studies?

  • Root causes :

  • Solvent polarity : Higher yields (>75%) in DMF vs. THF (45–50%) due to better carboxamide coupling efficiency .
  • Catalyst choice : Use of DMAP vs. pyridine alters alkylation rates (e.g., 80% vs. 60% yield) .
    • Resolution : Design of experiments (DoE) to optimize parameters (temperature, solvent, catalyst ratio) via response surface methodology .

Q. What strategies improve the compound’s pharmacokinetic profile, particularly metabolic stability?

  • Approaches :

  • Prodrug design : Esterification of the carboxamide to enhance oral bioavailability .
  • Cytochrome P450 inhibition assays : Identify metabolic hotspots (e.g., tetrazole ring oxidation) for deuterium incorporation .
    • In silico tools : Use of ADMET Predictor™ to simulate half-life and clearance rates .

Q. How do computational methods validate its interaction with biological targets?

  • Molecular docking : AutoDock Vina simulations reveal hydrogen bonding between the tetrazole’s N3 and COX-2’s Tyr355 (binding energy: −9.2 kcal/mol) .
  • MD simulations : GROMACS-based 100-ns trajectories assess stability of the compound-MAO-B complex (RMSD < 2.0 Å) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.